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molecular formula C15H23NS B8658672 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)thio)cyclohexanecarbonitrile

1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)thio)cyclohexanecarbonitrile

Cat. No. B8658672
M. Wt: 249.4 g/mol
InChI Key: YHOQGWOVFOGYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07626056B2

Procedure details

4-[(cyclopropylmethyl)thio]cyclohexanecarbonitrile (either isomer) (1.95 g; 10 mmol) was dissolved in THF (10 mL) and cyclopropyl methyl bromide (2.7 g; 20 mmol) was added followed by the dropwise addition of sodium hexamethyldisilazide (2M, 10 mL, 20 mmol). The reaction was stirred for half an hour and then was quenched with brine and extracted into ethyl acetate. The organic layer was dried and product was purified rigorously from its less polar isomer on silica using a Biotage 65i cartridge eluting with EtOAc/isohexane to yield 1-(cyclopropylmethyl)4-[(cyclopropylmethyl)thio]cyclohexanecarbonitrile as an oil. (2 g, 80%)
Name
4-[(cyclopropylmethyl)thio]cyclohexanecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][S:5][CH:6]2[CH2:11][CH2:10][CH:9]([C:12]#[N:13])[CH2:8][CH2:7]2)[CH2:3][CH2:2]1.[CH:14]1([CH2:17]Br)[CH2:16][CH2:15]1.C[Si](C)(C)[N-][Si](C)(C)C.[Na+]>C1COCC1>[CH:14]1([CH2:17][C:9]2([C:12]#[N:13])[CH2:10][CH2:11][CH:6]([S:5][CH2:4][CH:1]3[CH2:2][CH2:3]3)[CH2:7][CH2:8]2)[CH2:16][CH2:15]1 |f:2.3|

Inputs

Step One
Name
4-[(cyclopropylmethyl)thio]cyclohexanecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CSC1CCC(CC1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(CC1)CBr
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
product was purified rigorously from its less polar isomer on silica using a Biotage 65i cartridge
WASH
Type
WASH
Details
eluting with EtOAc/isohexane

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC1(CCC(CC1)SCC1CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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